physicochemical properties of 2-(Chloromethyl)-3,5-dimethylpyridine
physicochemical properties of 2-(Chloromethyl)-3,5-dimethylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-3,5-dimethylpyridine
Introduction
2-(Chloromethyl)-3,5-dimethylpyridine is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a reactive chloromethyl group attached to a dimethyl-substituted pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. Its hydrochloride salt is noted as an intermediate in the preparation of metabolites for proton pump inhibitors like Omeprazole, highlighting its significance in pharmaceutical research.[1][]
Chemical Identity and Molecular Structure
Correctly identifying the compound is the foundation of all scientific work. 2-(Chloromethyl)-3,5-dimethylpyridine is systematically named and can be represented in both its free base and hydrochloride salt forms.
Molecular Structure
The structural arrangement of atoms dictates the molecule's reactivity and physical properties. The pyridine ring provides aromatic character, while the chloromethyl group is the primary site of reactivity.
Caption: Chemical structure of 2-(Chloromethyl)-3,5-dimethylpyridine.
Chemical Identifiers
The following table summarizes the key identifiers for 2-(Chloromethyl)-3,5-dimethylpyridine and its common hydrochloride salt form.
| Identifier | 2-(Chloromethyl)-3,5-dimethylpyridine (Free Base) | 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride |
| CAS Number | 153476-69-8[3] | 73590-93-9[1][4] |
| Molecular Formula | C₈H₁₀ClN[3] | C₈H₁₁Cl₂N[4] or C₈H₁₀ClN•HCl[1] |
| Molecular Weight | 155.62 g/mol [3] | 192.09 g/mol [1][4] |
| IUPAC Name | 2-(chloromethyl)-3,5-dimethylpyridine[3] | 2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride[5] |
| Synonyms | 3,5-Dimethyl-2-chloromethylpyridine[3] | Not specified |
Physicochemical Properties
The physical and chemical properties of a compound determine its behavior in different environments and are critical for designing synthetic routes and purification protocols. Data for the hydrochloride salt is more readily available due to its common use.
| Property | Value | Source |
| Appearance | White crystalline solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and organic solvents | [4] |
| Purity | Available in purities from 99.7% to 99.9% | [4] |
Note: Much of the publicly available data refers to the structurally similar 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3), an important intermediate for Omeprazole.[6][7] For this related compound, the melting point is 128-131 °C and the boiling point is 272.2 °C.[8][9] Researchers should exercise caution and not conflate the data between these two distinct compounds.
Synthesis and Reactivity
General Synthetic Approach
While specific, detailed preparations for 2-(Chloromethyl)-3,5-dimethylpyridine are not extensively published in peer-reviewed journals, its synthesis can be inferred from standard organic chemistry principles and methods used for analogous compounds. A common and effective method involves the chlorination of the corresponding alcohol, 2-(Hydroxymethyl)-3,5-dimethylpyridine.
A well-documented parallel is the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride from its alcohol precursor.[7][10] This reaction typically employs a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane.[7][9] The thionyl chloride reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product and gaseous byproducts (SO₂ and HCl). The use of thionyl chloride is advantageous as the byproducts are easily removed, simplifying purification.
Reactivity Profile
The primary center of reactivity in 2-(Chloromethyl)-3,5-dimethylpyridine is the carbon-chlorine bond in the chloromethyl group. This group makes the compound an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions. The chlorine atom is a good leaving group, and the benzylic-like position of the carbon atom facilitates the displacement by a wide range of nucleophiles.
This reactivity is the cornerstone of its utility as a synthetic intermediate. It can readily react with:
-
Thiols (R-SH): To form thioethers, a key step in the synthesis of proton pump inhibitors like Omeprazole.
-
Amines (R-NH₂): To form substituted amines.
-
Alcohols (R-OH) / Phenols (Ar-OH): To form ethers.
-
Cyanide (CN⁻): To extend the carbon chain.
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of a chemical intermediate is paramount in drug development. A multi-step analytical workflow is typically employed to characterize compounds like 2-(Chloromethyl)-3,5-dimethylpyridine.
Caption: Standard workflow for the analytical characterization of a synthetic intermediate.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized method for assessing the purity of a small organic molecule and should be optimized for the specific compound and instrument. It is based on methodologies developed for similar pyridine-containing active pharmaceutical ingredients (APIs) and impurities.[11][12]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in high-purity water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Causality: Ammonium acetate is a volatile buffer compatible with mass spectrometry, useful if the HPLC is connected to a mass spectrometer (LC-MS) for peak identification. Acetonitrile is a common organic modifier that elutes compounds from the non-polar stationary phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(Chloromethyl)-3,5-dimethylpyridine sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[11][12]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30 °C.
-
Gradient Elution:
-
Start with 20% Mobile Phase B.
-
Linearly increase to 80% Mobile Phase B over 10 minutes.
-
Hold at 80% Mobile Phase B for 2 minutes.
-
Return to 20% Mobile Phase B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Causality: A reverse-phase C18 column is effective for retaining and separating moderately polar to non-polar organic molecules. Gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Handling, Stability, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: Based on the safety data sheet (SDS) for the closely related 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, this class of compounds should be handled with care. It is expected to be an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[13]
-
Stability: The compound is stable under normal, ambient conditions.[13] Avoid exposure to excess heat and incompatible materials. Hazardous decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas upon combustion.[13]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area. For long-term storage, keeping the material under an inert atmosphere at room temperature is recommended.[7]
Applications in Research and Drug Development
The primary application of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is as a chemical intermediate. Its defined role in the synthesis of Omeprazole metabolites makes it a compound of interest for pharmaceutical companies involved in the study of drug metabolism and the development of related compounds.[1][] The reactive chloromethyl group allows for the facile introduction of the 3,5-dimethylpyridine moiety into a target molecule, a common scaffold in medicinal chemistry.
References
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Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Chinese Journal of Synthetic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]
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Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(5), 1435-1437. Retrieved from [Link]
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Venugopal, N., Reddy, A. V. B., Reddy, K. S., Madhavi, V., & Reddy, G. V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 129-34. Retrieved from [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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